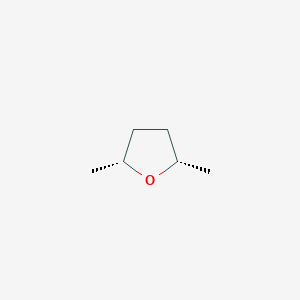

cis-2,5-Dimethyltetrahydrofuran

Descripción

cis-2,5-Dimethyltetrahydrofuran (cis-2,5-DMTHF) is a cyclic ether derivative of tetrahydrofuran (THF) with methyl substituents at the 2 and 5 positions in a cis configuration. It is synthesized via distillation of commercial 2,5-dimethyltetrahydrofuran using a spinning band column, yielding a product with a boiling point of 90–91°C and a purity of ≥81% cis isomer, with ≤19% trans isomer contamination . Key spectroscopic data include:

- ¹H NMR (CCl₄): δ 1.15 (d, CH₃), 1.28–2.24 (m, CH₂), 3.81–4.41 (m, CH).

- ¹³C NMR (CDCl₃): δ 21.60 (CH₃), 33.38 (CH₂), 75.36 ppm (CH) .

The compound’s stereochemistry and substituent arrangement influence its physical properties and reactivity, making it useful in organic synthesis and solvent applications.

Propiedades

Número CAS |

2144-41-4 |

|---|---|

Fórmula molecular |

C6H12O |

Peso molecular |

100.16 g/mol |

Nombre IUPAC |

(2R,5S)-2,5-dimethyloxolane |

InChI |

InChI=1S/C6H12O/c1-5-3-4-6(2)7-5/h5-6H,3-4H2,1-2H3/t5-,6+ |

Clave InChI |

OXMIDRBAFOEOQT-OLQVQODUSA-N |

SMILES |

CC1CCC(O1)C |

SMILES isomérico |

C[C@@H]1CC[C@@H](O1)C |

SMILES canónico |

CC1CCC(O1)C |

Sinónimos |

rel-(2R,5S)-Tetrahydro-2,5-dimethylfuran; cis-2,5-Dimethyloxolane; cis-2,5-Dimethyltetrahydrofuran; cis-Tetrahydro-2,5-dimethylfuran; |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Combustion Chemistry

Ignition Kinetics and Modeling

Research has shown that DMTHF exhibits unique combustion characteristics compared to other cyclic ethers. A study measured ignition delay times for DMTHF in stoichiometric mixtures with oxygen at varying temperatures (650 K to 1300 K) and pressures (10 to 40 bar). The results indicated that DMTHF has lower reactivity than other ethers like tetrahydrofuran (THF) and 2-methyltetrahydrofuran (2-MTHF), making it an interesting candidate for further combustion studies .

Combustion Products

The combustion of DMTHF produces several intermediates, including 2,5-dimethylfuran and hex-3-en-2-one. This information is crucial for understanding the environmental impact of using DMTHF as a fuel or fuel additive .

Gas Solubility

Solubility Studies

DMTHF has been investigated for its gas solubility properties, particularly concerning nonpolar gases. Experimental data indicate that DMTHF shows higher solubility for various gases compared to THF and 2-MTHF. The solubility sequence observed was He < Ne < H2 < N2 < CH4 < Kr < SF6, indicating that the presence of methyl groups enhances gas solubility in the solvent .

| Gas | Solubility in DMTHF |

|---|---|

| Helium | Lowest |

| Neon | Low |

| Hydrogen | Moderate |

| Nitrogen | Moderate |

| Methane | Higher |

| Krypton | High |

| Sulfur Hexafluoride | Highest |

Biofuels and Renewable Energy

Catalytic Conversion

DMTHF is being explored as a potential biofuel. Research has demonstrated that carbohydrates such as fructose can be converted into DMTHF using a dual catalytic system involving hydrogen iodide (HI) and rhodium catalysts. This process not only provides a renewable source of DMTHF but also highlights its potential as a gasoline substitute .

Thermochemical Properties

The thermodynamic properties of DMTHF have been characterized to support its use in energy applications. Studies on bond dissociation energies and enthalpies of formation have provided insights into its stability and reactivity, essential factors for evaluating its viability as a biofuel .

Chemical Feedstock

Synthesis and Reactions

DMTHF serves as a versatile building block in organic synthesis. Its reactivity allows it to undergo various transformations, including hydrodeoxygenation reactions to yield valuable furan derivatives like dimethylfuran (DMF). These reactions are crucial for developing sustainable chemical processes .

Applications in Material Science

In material science, DMTHF is being investigated for its potential use in polymer synthesis and as a solvent in various chemical reactions due to its favorable properties compared to traditional solvents .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Trans-2,5-Dimethyltetrahydrofuran (trans-2,5-DMTHF)

- Structural Differences : The trans isomer has methyl groups on opposite sides of the tetrahydrofuran ring, leading to distinct steric and electronic effects.

- Synthesis : Both isomers are separated via high-efficiency distillation, with the cis isomer predominating in typical mixtures .

2,5-Dimethoxytetrahydrofuran (cis/trans mixture)

- Structure : Methoxy groups replace methyl groups, increasing polarity.

- Physical Properties :

- Safety : Classified as dangerous (Acute Tox.) with stringent handling requirements, unlike cis-2,5-DMTHF .

cis-2,5-Bis(hydroxymethyl)tetrahydrofuran

- Structure : Hydroxyl groups replace methyl groups, enhancing hydrophilicity.

- Applications : Used in surfactants and polymer intermediates.

3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran

- Structure : Bromine and phenyl substituents introduce steric bulk and electron-withdrawing effects. The dihydrofuran ring (partial unsaturation) increases reactivity.

- Crystal Structure : Features Br⋯Br and C–H⋯H interactions, influencing solid-state packing .

- Applications: Potential use in materials science due to unique supramolecular interactions .

Data Tables

Table 1: Physical and Chemical Properties

Key Research Findings

- Stereochemical Impact : The cis configuration of 2,5-DMTHF results in higher boiling points compared to trans analogs due to increased molecular symmetry and dipole interactions .

- Functional Group Effects : Methoxy and hydroxymethyl derivatives exhibit higher polarity, altering solubility and reactivity profiles .

- Safety Profiles : Substituents like bromine or methoxy groups introduce significant toxicity risks, necessitating stricter safety protocols than methylated analogs .

Métodos De Preparación

The hydrogenation of furanic precursors represents a direct route to cis-2,5-DMTHF. For instance, 2,5-dimethylfuran (DMF) undergoes selective hydrogenation under controlled conditions. A study demonstrated that Ru-containing hydrotalcites catalyze the hydrogenolysis of 5-hydroxymethylfurfural (HMF) to DMF, which is subsequently hydrogenated to cis-2,5-DMTHF using H₂ and a palladium catalyst . Key parameters include:

| Parameter | Optimal Value | Yield (%) | Reference |

|---|---|---|---|

| Temperature | 150–200°C | 58–96 | |

| Pressure (H₂) | 1.38–6.90 MPa | 58–96 | |

| Catalyst | Ru/triphos complexes | 96 |

This method benefits from high stereoselectivity but requires precise control over hydrogenation kinetics to avoid over-reduction to tetrahydrofuran derivatives .

Acid-Catalyzed Cyclization of Diols

Cyclization of 2,5-hexanediol derivatives in acidic media is a classical approach. High-temperature liquid water (HTLW) at 250°C, pressurized with CO₂ (16.2 MPa), enhances the dehydration rate of 2R,5R-hexanediol to cis-2,5-DMTHF . The reaction proceeds via carbocation intermediates, with tertiary alcohols reacting faster than secondary or primary ones :

Key Findings :

-

CO₂ pressurization increases reaction rates by stabilizing transition states .

-

Cis-selectivity arises from steric hindrance during ring closure .

Biomass-Derived Routes via HMF

The conversion of biomass-derived HMF to cis-2,5-DMTHF involves a two-step process:

-

Reduction : HMF is hydrogenated to 2,5-dimethyltetrahydrofuran-3,4-diol (THF-diol) using Ru or Pd catalysts .

-

Oxidation : THF-diol is selectively oxidized to THF-2,5-dicarbaldehyde (DFTHF), which undergoes decarboxylation .

A dual catalytic system (HI and RhCl₃) achieves 60–72% yields of cis-2,5-DMTHF from fructose via HMF intermediates . Stereochemical control is achieved through chiral induction during the reduction step .

Photolytic and Thermal Rearrangements

Ultraviolet (UV) photolysis of tetrahydrofuran derivatives offers a niche route. For example, cis-2,5-DMTHF is formed via Norrish-type cleavage of 2,5-dimethyl-2,5-hexanediol under UV light, yielding methylcyclopropane and subsequent ring expansion :

Conditions :

Thermal dehydrogenation of tetrahydrofurans over palladium catalysts at 200–450°C also produces cis-2,5-DMTHF, albeit with competing side reactions .

Stereoselective Synthesis via Iodocyclization

Recent advances in iodocyclization enable the one-pot synthesis of cis-2,5-DMTHF from γ,δ-unsaturated alcohols. Using N-iodosuccinimide (NIS) and silyl enol ethers, siloxy intermediates form stereospecifically, yielding cis-2,5-DMTHF with >90% diastereomeric excess .

Mechanism :

-

Iodonium ion formation at the alcohol terminus.

-

Nucleophilic attack by the silyl enol ether.

Comparative Analysis of Methods

| Method | Yield (%) | Stereoselectivity | Scalability | Environmental Impact |

|---|---|---|---|---|

| Catalytic Hydrogenation | 58–96 | High | Industrial | Moderate (H₂ usage) |

| Acid-Catalyzed Cyclization | 50–79 | Moderate | Pilot-scale | Low (aqueous solvent) |

| Biomass-Derived Routes | 60–72 | High | Emerging | Sustainable |

| Photolysis | 22–27 | Low | Lab-scale | High (energy-intensive) |

| Iodocyclization | >90 | Very High | Lab-scale | Moderate (iodine waste) |

Q & A

Basic Research Questions

Q. What are the optimized methods for synthesizing and purifying cis-2,5-Dimethyltetrahydrofuran while minimizing trans-isomer contamination?

- High-purity this compound can be obtained via fractional distillation using specialized equipment, such as a Nester-Faust annular Teflon spinning band column operating at a reflux ratio of 30:1. This method achieves a boiling point of 90–91°C for the cis-isomer, with trans-isomer contamination reduced to ≤19% (confirmed via ¹³C NMR and GLC analysis on SE-30 silicone rubber or Carbowax 20M) .

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from its trans-isomer?

- ¹H NMR : The cis-isomer exhibits distinct splitting patterns (e.g., δ 1.15 ppm for CH₃ groups, J = 6 Hz) due to equatorial vs. axial methyl group orientations. ¹³C NMR shows characteristic peaks at δ 21.60 (CH₃), 33.38 (CH₂), and 75.36 ppm (CH) . IR analysis can further differentiate isomers via C-O-C stretching vibrations influenced by ring conformation.

Q. What crystallographic parameters are critical for analyzing the molecular conformation of this compound derivatives?

- For structurally related dihydrofuran derivatives (e.g., 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran), bond angles (e.g., C–C–C ~120°) and torsional parameters (e.g., C6–C1–C2–C3 = 1.0°) provide insights into ring puckering and steric interactions. Synchrotron X-ray diffraction (CCDC 1828960) is recommended for high-resolution structural data .

Advanced Research Questions

Q. How do computational models (DFT, QSPR) predict the reactivity and stability of this compound in catalytic systems?

- Quantum chemistry calculations (e.g., using Gaussian or ORCA) can model transition states in ring-opening reactions. Statistical thermodynamics and QSPR models (e.g., CC-DPS) correlate molecular descriptors (e.g., dipole moment, HOMO-LUMO gaps) with solvent polarity effects or catalytic activity .

Q. What experimental strategies resolve contradictions in isomerization kinetics under varying reaction conditions?

- Kinetic studies using temperature-controlled NMR or GC-MS can monitor isomer ratios. For example, heating this compound in acidic media may promote trans-isomer formation via ring-opening/closure mechanisms. Activation energy barriers can be calculated using Eyring plots .

Q. How does this compound interact with Brønsted/Lewis acids in synthetic applications?

- The compound’s oxygen atom acts as a weak Lewis base, coordinating with catalysts like BF₃ or AlCl₃ in Diels-Alder reactions. Its stability in acidic environments (e.g., as a solvent in biomass-derived furanic systems) is critical for avoiding unintended ring-opening .

Safety and Handling in Academic Research

Q. What are the exposure limits and toxicity protocols for handling this compound in laboratory settings?

- While specific toxicity data for this isomer is limited, surrogate guidelines for substituted furans (e.g., HTFOEL = 1 ppbv for 2,5-dimethylfuran) are recommended. Use fume hoods, PPE, and gas detectors for vapor monitoring. First-aid protocols include immediate decontamination and medical consultation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.